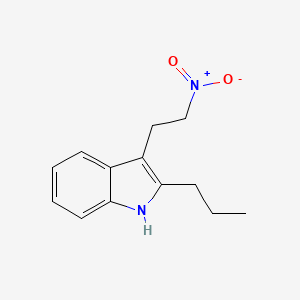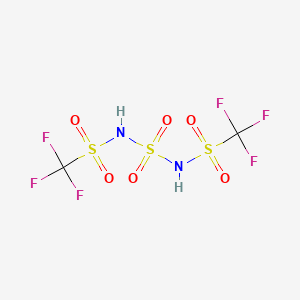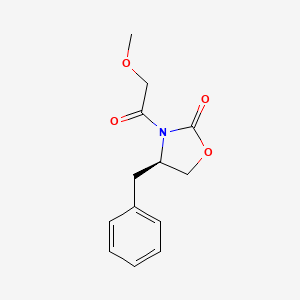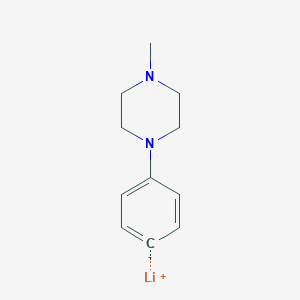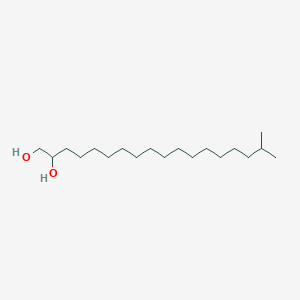
17-Methyloctadecane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methyloctadecane-1,2-diol is a long-chain fatty alcohol with the molecular formula C19H40O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and second carbon atoms of the 17-methyloctadecane chain. It is a type of diol, which means it contains two alcohol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyloctadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions often include a non-aqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Methyloctadecane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
17-Methyloctadecane-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 17-Methyloctadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function . Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
1,2-Octadecanediol: Similar in structure but lacks the methyl group at the 17th position.
2-Methyloctadecane: Similar carbon chain length but lacks the hydroxyl groups.
1,2-Nonadecanediol: Similar structure but with a longer carbon chain.
Uniqueness: 17-Methyloctadecane-1,2-diol is unique due to the presence of both hydroxyl groups and a methyl group at the 17th position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
137157-76-7 |
|---|---|
Formule moléculaire |
C19H40O2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
17-methyloctadecane-1,2-diol |
InChI |
InChI=1S/C19H40O2/c1-18(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)17-20/h18-21H,3-17H2,1-2H3 |
Clé InChI |
FZBGDBGUTSTHPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



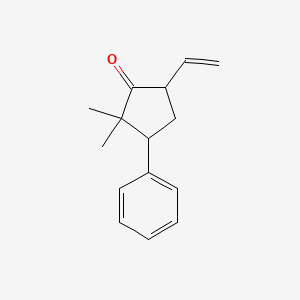
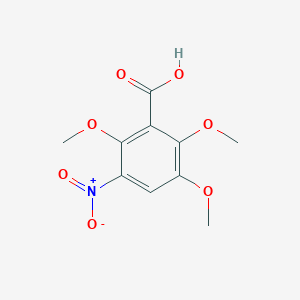
oxophosphanium](/img/structure/B14269673.png)

![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

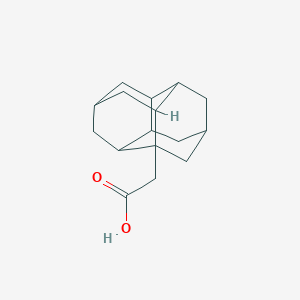
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
